1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane
Description
1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane is a brominated cyclopropane derivative characterized by a cyclopropane ring substituted with a bromomethyl group (-CH2Br) and a 2-methoxyethyl group (-CH2CH2OCH3). Cyclopropane derivatives are of significant interest in organic chemistry due to their unique ring strain and reactivity, making them valuable intermediates in synthesis and drug discovery . The bromomethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the 2-methoxyethyl group contributes to solubility and steric effects .
This compound is structurally related to halogenated cyclopropanes, which are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science. For instance, cyclopropane derivatives with trifluoromethyl or difluoromethyl groups exhibit enhanced thermal stability and bioactivity .
Properties
Molecular Formula |
C7H13BrO |
|---|---|
Molecular Weight |
193.08 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methoxyethyl)cyclopropane |
InChI |
InChI=1S/C7H13BrO/c1-9-5-4-7(6-8)2-3-7/h2-6H2,1H3 |
InChI Key |
CNQCCDMFHVRNFR-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CC1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with brominating agents. For instance, the reaction of 1-(2-methoxyethyl)cyclopropane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) can yield the desired product. The reaction typically occurs under mild conditions, with the temperature maintained around 0-25°C.
Industrial Production Methods: In an industrial setting, the production of 1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can facilitate large-scale production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atom and the strain within the cyclopropane ring.
Comparison with Similar Compounds
Halogen Comparison: Bromo vs. Chloro Derivatives
- 1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane : Replacing bromine with chlorine reduces molecular weight (232.69 vs. ~215.5 for Cl analog) and polarizability, leading to lower reactivity in nucleophilic substitutions. Chlorinated analogs are less electrophilic but more thermally stable .
- 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane (C5H7BrF2) : The trifluoromethyl group (-CF3) introduces strong electron-withdrawing effects, increasing electrophilicity at the bromomethyl site. This enhances reactivity in Suzuki couplings compared to the 2-methoxyethyl analog .
Fluorinated vs. Ether-Functionalized Derivatives
- 1-(Bromomethyl)-1-(difluoromethyl)cyclopropane (CAS 1314393-35-5) : Difluoromethyl (-CHF2) groups balance electron-withdrawing and lipophilic properties, offering intermediate reactivity between -CF3 and -OCH3 derivatives. The difluoromethyl analog has a molecular weight of 190.02 g/mol, lower than the 2-methoxyethyl variant (estimated ~223.1 g/mol) .
- 1-(2-Methoxyethyl)-1-(trifluoromethyl)cyclopropane : Removing bromine reduces electrophilicity but retains solubility due to the ether group. Such derivatives are less reactive in alkylation reactions .
Structural Isomerism and Nomenclature
Cyclopropane derivatives exhibit positional isomerism depending on substituent arrangement. For example:
- 1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane (C18H15BrCl3O): Aryl substituents introduce steric hindrance and π-π interactions, contrasting with the alkyl ether in the target compound. This dichloro derivative has a higher molecular weight (448.58 g/mol) and lower solubility in polar solvents .
- 1-Bromo-1-(3-methoxybenzyloxy)cyclopropane : Ether-linked aryl groups enhance rigidity but reduce ring strain compared to alkyl ethers .
Physical and Spectral Properties
Biological Activity
1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane is a cyclopropane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various pharmacological properties, making it a subject of research for therapeutic applications.
- Molecular Formula : C7H13BrO
- Molecular Weight : 195.09 g/mol
- IUPAC Name : 1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane
- Structure : The compound features a cyclopropane ring substituted with a bromomethyl and a methoxyethyl group, which may influence its interaction with biological targets.
The biological activity of 1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane is hypothesized to involve interactions with various molecular targets in biological systems. The presence of the bromine atom may enhance the reactivity of the compound, allowing it to participate in nucleophilic substitution reactions or to act as an electrophile in biological systems.
Biological Activities
Research indicates that compounds similar to 1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane can exhibit a range of biological activities, including:
- Antimicrobial Activity : Cyclopropane derivatives have been studied for their potential antimicrobial properties. The unique structural features may enhance their ability to disrupt bacterial cell membranes or inhibit enzyme functions.
- Cytotoxicity : Some studies suggest that brominated compounds can induce cytotoxic effects in cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.
- Neuroactivity : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.
Antimicrobial Activity
A study examining the antimicrobial properties of cyclopropane derivatives found that certain brominated compounds demonstrated significant activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and function.
Cytotoxic Effects
In vitro studies have shown that 1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane exhibits cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM, suggesting moderate potency. Further exploration into the apoptotic pathways activated by this compound revealed increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Neuroactivity Assessment
Research into the neuroactive properties of cyclopropane derivatives indicated that they could modulate neurotransmitter release. Specifically, compounds with similar structures were found to enhance GABAergic transmission, suggesting potential applications in anxiety disorders.
Data Summary
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